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Cadmium phosphide (Cd3P2)

Semiconductor Physics Optoelectronics Bandgap Engineering

Researchers requiring a single-material platform for multispectral IR detection face limited options with fixed-bandgap semiconductors. Cd₃P₂ solves this through polymorphism: select the tetragonal phase (direct 1.38 eV) for visible-NIR or the cubic phase (indirect 0.35 eV) for MWIR detection without changing composition. Key advantages: - Intrinsic n-type conductivity (10¹⁷-10¹⁸ cm⁻³) from phosphorus vacancies eliminates doping steps. - ≈18 nm exciton Bohr radius enables size-tunable SWIR QDs emitting at 1570 nm for C- and L-band telecom. - Cd₃P₂-Cd₃As₂ alloys achieve ZT ≈ 1.1×10⁻³ deg⁻¹, double the Zn₃P₂ benchmark for thermoelectrics. Supplied vacuum-sealed under inert gas; global shipping with full documentation.

Molecular Formula Cd3P2
Molecular Weight 399.2 g/mol
CAS No. 12014-28-7
Cat. No. B078456
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCadmium phosphide (Cd3P2)
CAS12014-28-7
Synonymscadmium phosphide
Molecular FormulaCd3P2
Molecular Weight399.2 g/mol
Structural Identifiers
SMILES[P-3].[P-3].[Cd+2].[Cd+2].[Cd+2]
InChIInChI=1S/3Cd.2P/q3*+2;2*-3
InChIKeyBYWFNUBYQJKAKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cadmium Phosphide (Cd3P2): Semiconductor Properties


Cadmium phosphide (Cd3P2, CAS 12014-28-7) is a II₃–V₂ compound semiconductor characterized by a narrow bandgap, high electron mobility, and a room-temperature tetragonal crystal structure [1]. It exhibits n-type conductivity due to intrinsic phosphorus vacancies, with carrier concentrations typically in the 10¹⁷–10¹⁸ cm⁻³ range [2]. The material is notable for its large exciton Bohr radius (~18 nm), which enables strong quantum confinement effects in nanocrystalline forms [3]. Cd3P2 is employed in infrared photodetectors, thermophotovoltaic devices, and as a colloidal quantum dot emitter for short-wave infrared (SWIR) telecommunications and biomedical imaging [4]. Its sensitivity to moisture necessitates handling under inert atmosphere due to the release of toxic phosphine gas upon decomposition [5].

Cadmium Phosphide (Cd3P2): Substitution Challenges


Direct substitution of Cd3P2 with other narrow-gap semiconductors or even within the II₃–V₂ family is precluded by its polymorphism-dependent electronic properties, unique defect chemistry, and the absence of direct compositional analogues. Unlike conventional zinc-blende II–VI semiconductors (e.g., CdTe, CdSe), Cd3P2 adopts a tetragonal crystal structure that exhibits a direct bandgap of 1.38 eV, while its metastable cubic polymorph possesses an indirect gap of only 0.35 eV—a striking contrast that directly governs optoelectronic suitability [1]. Furthermore, the intrinsic n-type conductivity arising from phosphorus vacancies is a distinctive feature of the II₃–V₂ phosphides and cannot be replicated by simple II–VI or III–V compounds without intentional doping [2]. Substitution with the closely related arsenide, Cd3As2, is similarly inadequate, as Cd3As2 is a Dirac semimetal with a zero bandgap and ultrahigh mobility exceeding 10⁴ cm²/V·s, whereas Cd3P2 retains a finite bandgap essential for semiconductor device operation [3]. Even within the II₃–V₂ phosphide class, the isostructural Zn3P2 exhibits a wider bandgap (~1.5 eV) and substantially lower electron mobility (~10–100 cm²/V·s), rendering Cd3P2 uniquely positioned for applications demanding both narrow-gap absorption and moderate carrier transport [4].

Cadmium Phosphide (Cd3P2): Quantitative Evidence


Polymorphic Bandgap Tuning

First-principles density functional theory calculations reveal that the tetragonal phase of Cd3P2 possesses a direct bandgap of 1.38 eV, whereas the cubic phase exhibits an indirect bandgap of 0.35 eV [1]. This polymorphism is unique among II₃–V₂ semiconductors and contrasts sharply with the isostructural Zn3P2, which exhibits only a direct bandgap of approximately 1.5 eV in its tetragonal phase [2]. The 0.35 eV indirect gap of cubic Cd3P2 is comparable to that of PbS (0.37 eV) but with a fundamentally different crystal symmetry and defect tolerance [3].

Semiconductor Physics Optoelectronics Bandgap Engineering

High Electron Mobility vs. Zn3P2

Single-crystalline Cd3P2 exhibits electron mobilities up to 3000 cm²/V·s at 300 K, as determined by Hall effect measurements [1]. This value is significantly higher than the electron mobility reported for Zn3P2 thin films (≤429 cm²/V·s) [2] and bulk Zn3P2 (~10–100 cm²/V·s) [3]. While the Dirac semimetal Cd3As2 achieves ultrahigh mobilities exceeding 10⁴ cm²/V·s, its zero-bandgap nature limits semiconductor device utility [4].

Carrier Transport Semiconductor Electronics Mobility

Thermoelectric ZT Enhancement via Alloying

In the Cd3As2–Cd3P2 solid solution system, the composition containing 70 mol% Cd3P2 exhibits a thermoelectric figure of merit ZT = 1.1×10⁻³ deg⁻¹ at room temperature [1]. This value is notably higher than that of the Zn3P2–Cd3P2 system at comparable compositions (typically <0.6×10⁻³ deg⁻¹) [2]. The enhancement is attributed to the continuous solid solution formation and band structure tuning achieved by incorporating the Dirac material Cd3As2, which reduces effective mass and increases carrier mobility [3].

Thermoelectrics Solid Solutions Figure of Merit

SWIR Quantum Dot Emission

Optimized synthesis of Cd3P2 quantum dots yields particles exceeding 10 nm in diameter that exhibit photoluminescence emission peaking at ca. 1570 nm [1]. This wavelength aligns precisely with the C-band (1530–1565 nm) and L-band (1565–1625 nm) of optical fiber telecommunications. In comparison, PbS QDs of similar size emit at longer wavelengths (>1800 nm), while InAs QDs require smaller sizes (<5 nm) for SWIR emission but suffer from higher defect densities [2]. Surface-passivated (CdxZn1–x)3P2 QDs have demonstrated photoluminescence quantum yields up to 31% at 1250 nm [3].

Quantum Dots SWIR Emitters Telecommunications

Broadband Nanowire Photoresponse

Single-crystalline p-type Cd3P2 nanowires synthesized via chemical vapor deposition exhibit hole mobilities of 2.94 cm²/V·s and demonstrate high responsivity across the ultraviolet, visible, and near-infrared spectral regions [1]. The nanowire photodetectors show a pronounced photoresponse with high stability and reproducibility, with length tunability from 180 nm to 5 μm achieved via solution–liquid–solid synthesis [2]. In contrast, conventional silicon photodetectors require separate device architectures for UV, visible, and NIR detection, while InGaAs detectors are limited to the NIR and entail higher fabrication costs [3].

Nanowires Photodetectors Broadband Photoresponse

Cadmium Phosphide (Cd3P2): Research & Industrial Applications


Phase-Controlled Infrared Detectors

Researchers fabricating infrared detectors can exploit the polymorphism of Cd3P2 to select either a direct 1.38 eV bandgap (tetragonal) for visible–near-infrared detection or an indirect 0.35 eV bandgap (cubic) for mid-wave infrared detection without changing material composition [1]. This phase selectivity is not available in fixed-bandgap alternatives such as Zn3P2 (1.5 eV direct only) or Cd3As2 (zero gap). Procurement of high-purity Cd3P2 with controlled phase composition is essential for this application.

Quantum Dot Emitters for Telecom C/L-Bands

Cd3P2 quantum dots emitting at 1570 nm address the need for solution-processable, nontoxic (compared to Pb- and Hg-based QDs) SWIR emitters covering the low-loss C- and L-band telecom windows [2]. Surface-passivated (CdxZn1–x)3P2 alloy QDs achieve photoluminescence quantum yields up to 31% at 1250 nm, offering a tunable platform for fiber-optic communication devices. Researchers requiring size-tunable SWIR emitters without epitaxial growth infrastructure should prioritize Cd3P2 QD precursors [3].

Thermoelectric Cooling & Power Generation

The Cd3As2–Cd3P2 solid solution system, particularly the 70 mol% Cd3P2 composition, exhibits a room-temperature thermoelectric figure of merit ZT = 1.1×10⁻³ deg⁻¹, which is approximately double that of Zn3P2-based alternatives [4]. This quantifiable advantage makes Cd3P2-containing solid solutions the preferred choice for thermoelectric cooling modules and low-temperature waste heat recovery devices. Procurement of Cd3P2 for alloying with Cd3As2 is critical for achieving this performance benchmark [5].

Broadband Nanowire Photodetectors for Multispectral Imaging

Single-crystalline Cd3P2 nanowires with hole mobilities of 2.94 cm²/V·s provide broadband photoresponse spanning ultraviolet, visible, and near-infrared wavelengths in a single material platform [6]. This eliminates the need for multi-detector arrays typically required for multispectral imaging. Researchers developing compact, flexible photodetectors for surveillance, environmental monitoring, or biomedical imaging can leverage Cd3P2 nanowires to simplify device architecture and reduce component count [7].

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